Eurycomalactone

Overview

Description

Mechanism of Action

- Role :

- TNF-α : A pro-inflammatory cytokine, TNF-α plays a crucial role in immune responses and cell survival. Eurycomalactone inhibits TNF-α, potentially affecting cancer cell growth .

- DHFR : DHFR is involved in DNA synthesis and repair. This compound inhibits DHFR, which may impact cancer cell proliferation .

- Apoptosis : this compound induces apoptotic cell death in cancer cells. This process is dose-dependent and occurs via activation of intrinsic pathways .

- NF-κB Inhibition : this compound acts as a potent NF-κB inhibitor. NF-κB is a transcription factor involved in inflammation and cell survival. By blocking NF-κB activation, this compound may suppress cancer cell growth .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

Eurycomalactone plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including dihydrofolate reductase (DHFR) and tumor necrosis factor-alpha (TNF-α). The interaction with DHFR involves binding to its active site, inhibiting its activity, and consequently affecting folate metabolism . This compound also binds to TNF-α, inhibiting its activity and reducing inflammation . These interactions highlight the compound’s potential as a therapeutic agent in cancer and inflammatory diseases.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis, a programmed cell death mechanism, by activating caspases and increasing the expression of pro-apoptotic proteins . Additionally, this compound influences cell signaling pathways, such as the NF-κB pathway, by inhibiting the transcription of NF-κB-dependent genes . This inhibition leads to reduced expression of adhesion molecules like ICAM-1 and VCAM-1, which are involved in cell adhesion and migration . Furthermore, this compound affects cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active sites of DHFR and TNF-α, inhibiting their activities . This binding results in the inhibition of folate metabolism and reduction of inflammation, respectively. Additionally, this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition leads to the suppression of NF-κB-dependent gene transcription, reducing the expression of pro-inflammatory and pro-survival genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biological activity for extended periods . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that this compound can induce sustained apoptotic effects in cancer cells, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in significant toxicity, emphasizing the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily affecting folate metabolism through its interaction with DHFR . This interaction inhibits the reduction of dihydrofolate to tetrahydrofolate, a crucial step in folate metabolism . Additionally, this compound influences the NF-κB signaling pathway by inhibiting the transcription of NF-κB-dependent genes . These effects on metabolic pathways highlight the compound’s potential as a therapeutic agent in cancer and inflammatory diseases.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus . This localization is crucial for its biological activity, as it allows the compound to interact with its target enzymes and proteins effectively .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, this compound may be directed to specific cellular compartments through targeting signals, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eurycomalactone can be isolated from Eurycoma longifolia through a series of extraction and purification processes. The preparation method typically involves countercurrent ultrasound extraction to obtain an aqueous extract, followed by adsorption and further purification steps .

Industrial Production Methods: The industrial production of this compound involves large-scale extraction from the plant material using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Eurycomalactone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Chemistry: Eurycomalactone is used as a model compound for studying quassinoid chemistry and developing new synthetic methodologies.

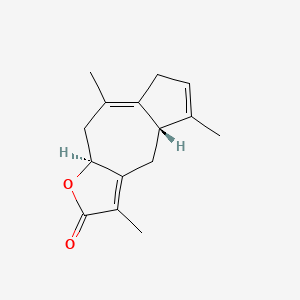

Comparison with Similar Compounds

Eurycomalactone is compared with other quassinoids such as eurycomanone and eurycolactone:

Eurycomanone: Similar to this compound, eurycomanone exhibits anticancer properties and inhibits NF-κB signaling.

Uniqueness: this compound stands out due to its potent NF-κB inhibitory activity and its ability to induce apoptosis in cancer cells, making it a promising candidate for anticancer drug development .

Properties

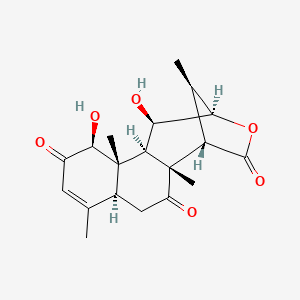

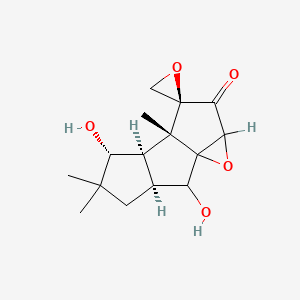

IUPAC Name |

(1S,2R,5S,9S,10S,11R,12R,13R,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHYZHNTIINXEO-MGBQOKOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177627 | |

| Record name | Eurycomalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23062-24-0 | |

| Record name | Eurycomalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eurycomalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eurycomalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

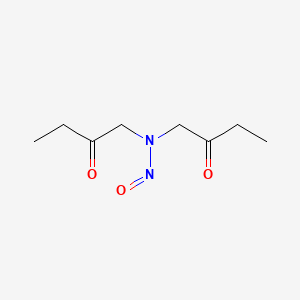

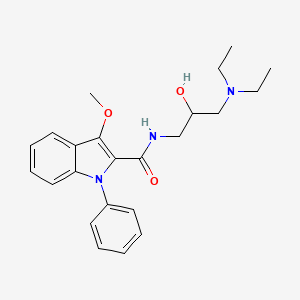

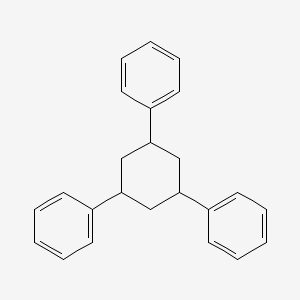

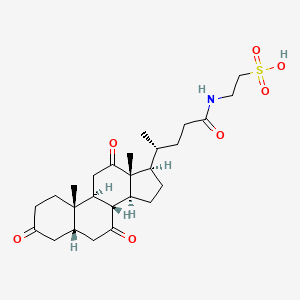

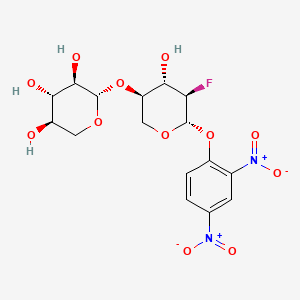

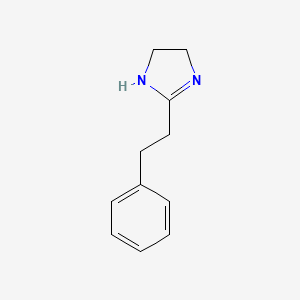

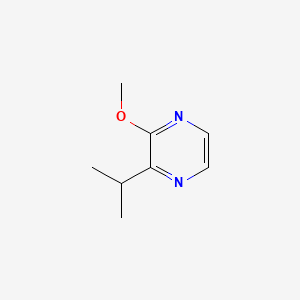

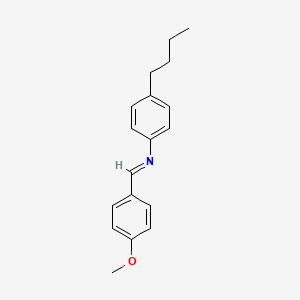

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate](/img/structure/B1215467.png)